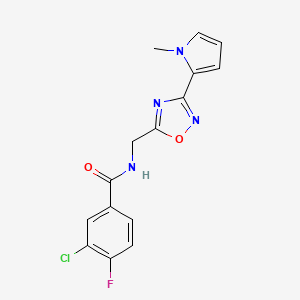
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone, also known as DMFEO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMFEO belongs to the class of thiazepanes and has a molecular weight of 365.47 g/mol.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
In the field of medicinal chemistry, this compound is likely explored for its potential as a lead compound in drug discovery. Its unique structure could be pivotal in the synthesis of new pharmacologically active molecules that target specific receptors or enzymes within the body .
Neuropharmacology
Given the presence of a dimethylamino group, researchers might investigate its effects on the central nervous system (CNS), possibly as a modulator of neurotransmitter activity. It could serve as a valuable tool in studying neurological pathways and disorders .
Molecular Biology
In molecular biology, this compound could be used to study protein interactions, especially if it exhibits affinity towards certain protein structures. It might help in elucidating the function of various proteins or in the development of new biochemical assays .
Biochemistry
Biochemists might be interested in this compound for its potential role in enzyme inhibition. By binding to active sites, it could provide insights into enzyme mechanisms or serve as an inhibitor in biochemical pathways .
Pharmacodynamics
The study of the biochemical and physiological effects of drugs and their mechanisms of action could be another application. This compound may be used to understand how drugs influence cellular processes and how they can be modified to enhance therapeutic effects .
Pharmacokinetics
Pharmacokinetic studies could utilize this compound to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. It could be particularly useful in modeling how structural changes affect these processes .
Toxicology
Toxicological research might employ this compound to assess safety profiles, understand toxic mechanisms, and evaluate the risk of adverse effects in biological systems .
Chemical Biology
Lastly, in chemical biology, this compound could be used as a molecular probe to dissect and manipulate biological systems, helping to bridge the gap between chemistry and biology in the understanding of life at a molecular level .
Propiedades
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2S/c1-18(2)10-13-12-22-9-5-8-19(13)16(20)11-21-15-7-4-3-6-14(15)17/h3-4,6-7,13H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGQRKNJXXQKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2866098.png)



![N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2866106.png)
![7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B2866108.png)


![4-[4-(tert-Butoxycarbonylamino)piperidin-1-yl]methylbenzoic acid](/img/structure/B2866112.png)

![4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide](/img/structure/B2866116.png)
![[6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B2866117.png)
